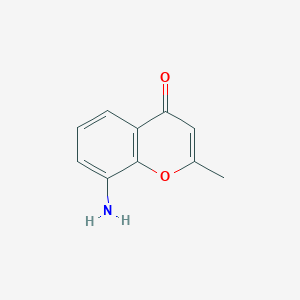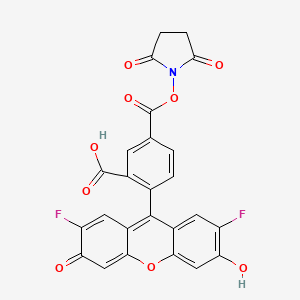
6-Bromohexyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromohexyl dihydrogen phosphate is an organophosphorus compound characterized by the presence of a bromine atom attached to a hexyl chain, which is further bonded to a dihydrogen phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohexyl dihydrogen phosphate typically involves the reaction of 6-bromohexanol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Anhydrous dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromohexyl dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The dihydrogen phosphate group can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohol.
Oxidation: The hexyl chain can undergo oxidation to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., NaOH, NH₃), solvents (e.g., ethanol, water), temperature (room temperature to 50°C)
Hydrolysis: Acidic or basic conditions, solvents (e.g., water, ethanol), temperature (room temperature to 100°C)
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), solvents (e.g., water, acetone), temperature (room temperature to 80°C)
Major Products Formed
Substitution Reactions: 6-Hydroxyhexyl dihydrogen phosphate, 6-Aminohexyl dihydrogen phosphate
Hydrolysis: Phosphoric acid, 6-Bromohexanol
Oxidation: 6-Bromohexanoic acid, 6-Bromohexanal
Applications De Recherche Scientifique
6-Bromohexyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate for phosphatase enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of 6-Bromohexyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The dihydrogen phosphate group can mimic the natural phosphate group in biological systems, allowing the compound to act as a competitive inhibitor or substrate for enzymes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chlorohexyl dihydrogen phosphate
- 6-Iodohexyl dihydrogen phosphate
- Hexyl dihydrogen phosphate
Comparison
6-Bromohexyl dihydrogen phosphate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it suitable for various applications. Additionally, the hexyl chain length offers optimal hydrophobicity and flexibility, enhancing the compound’s interaction with biological membranes and proteins.
Propriétés
Formule moléculaire |
C6H14BrO4P |
|---|---|
Poids moléculaire |
261.05 g/mol |
Nom IUPAC |
6-bromohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14BrO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2,(H2,8,9,10) |
Clé InChI |
HIAWCRMJVINVDJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCBr)CCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)

![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)
![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)


![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)





